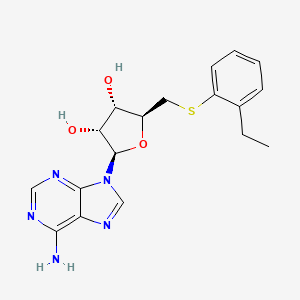

5'-S-(2-Ethylphenyl)-5'-thio-adenosine

Description

Properties

Molecular Formula |

C18H21N5O3S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(2-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O3S/c1-2-10-5-3-4-6-12(10)27-7-11-14(24)15(25)18(26-11)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,11,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

ZHQFIWINGVFOPY-XKLVTHTNSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

CCC1=CC=CC=C1SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine typically involves the following steps:

Starting Material: Adenosine is used as the starting material.

Thioether Formation: The 5’ hydroxyl group of adenosine is converted to a thioether by reacting with a suitable thiol reagent, such as 2-ethylphenylthiol, under basic conditions.

Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 5’-S-(2-Ethylphenyl)-5’-thio-adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-S-(2-Ethylphenyl)-5’-thio-adenosine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aromatic derivatives.

Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

5’-S-(2-Ethylphenyl)-5’-thio-adenosine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

5’-S-(2-Phenyl)-5’-thio-adenosine: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.

5’-S-(2-Methylphenyl)-5’-thio-adenosine: Similar structure but with a 2-methylphenyl group.

Uniqueness

5’-S-(2-Ethylphenyl)-5’-thio-adenosine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Q & A

Basic: What synthetic methodologies are used to prepare 5'-S-(2-Ethylphenyl)-5'-thio-adenosine derivatives?

Answer:

The synthesis involves nucleophilic substitution under inert atmospheres (e.g., argon) and controlled reaction conditions. Key steps include:

- Step 1: Reacting 5'-O-mesyladenosine with arylthiols (e.g., 4-mercaptobenzyl alcohol) in DMF using NaH as a base at 35°C for 16 hours .

- Step 2: Reducing esters to hydroxymethyl groups via LiAlH₄ in THF at 50°C, yielding 44% of 5'-S-[3-(hydroxymethyl)phenyl]-5'-thioadenosine .

- Step 3: Acidic workup (e.g., 1 M HCl) and purification via crystallization or chromatography.

Critical Parameters:

- Solvent choice (THF for reduction, DMF for nucleophilic substitution).

- Temperature control (35–50°C) to prevent side reactions.

- Yields range from 18% to 44%, influenced by steric hindrance of substituents .

Advanced: How do researchers validate the structural integrity of synthesized this compound derivatives?

Answer:

Advanced analytical techniques are employed:

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [C₁₇H₁₇N₅O₅S + H⁺] at m/z 404.1023) .

- NMR Spectroscopy: HSQC and HMBC spectra in DMSO-d₆ resolve stereochemistry and verify sulfur-adenosine linkage .

- Melting Point Analysis: Sharp melting ranges (e.g., 210–215°C) indicate purity .

Methodological Pitfalls:

- Impurities from incomplete reduction (e.g., residual esters) require iterative recrystallization .

Basic: What is the role of MTAP in the mechanism of this compound?

Answer:

MTAP (methylthioadenosine phosphorylase) catalyzes the hydrolysis of this compound in MTAP-intact cells, releasing adenine to rescue normal cells from 5-FU toxicity. MTAP deficiency in cancers (e.g., gliomas) creates a synthetic lethality window .

Key Evidence:

- In MTAP-deficient HEK:ΔM cells, this compound loses protective effects, confirming MTAP-dependent activity .

Advanced: How are patient-derived xenograft (PDX) models used to evaluate the chemoprotective efficacy of this compound?

Answer:

Experimental Design:

- Model Selection: MTAP-deficient PDX models (e.g., LTL-490 and LTL-543) derived from muscle-invasive bladder cancers .

- Treatment Protocol:

Key Metrics:

- Tumor Response: 50% volume reduction in LTL-543 by day 22.

- Safety: No compromise in 5-FU efficacy observed in combination therapy .

Advanced: How do researchers resolve contradictions in the cell-specific protective effects of this compound?

Answer:

Contradiction: Variable IC₅₀ shifts in MTAP-intact vs. deficient cells.

Resolution Strategies:

- Genetic Knockout Models: HEK:wt vs. HEK:ΔM cells confirm MTAP dependency .

- Dose-Response Profiling: m-APTA increases 5-FU IC₅₀ from 4.30 µM to 11.34 µM in MTAP-intact cells but shows no effect in MTAP-deficient lines .

- Orthogonal Validation: In vivo RBC counts and tumor regression data align with in vitro findings .

Basic: What analytical methods quantify the purity of this compound?

Answer:

- HPLC: ≥98% purity criteria with retention time matching reference standards.

- Elemental Analysis: Validates sulfur content (e.g., 8.5–9.2% theoretical vs. observed) .

- Enzymatic Assays: MTAP-mediated hydrolysis rates confirm functional purity .

Advanced: What translational challenges arise from discrepancies between in vitro and in vivo efficacy of this compound?

Answer:

Challenges:

- Pharmacokinetics: MTA shows superior in vitro protection (IC₅₀ shift >5×) but induces hypothermia in vivo, whereas m-APTA (slower MTAP conversion) matches efficacy without adverse effects .

- Dosing Optimization: Weekly 5-FU + m-APTA in PDX models balances tumor suppression (50–63% reduction) and hematoprotection (RBC stabilization) .

Mitigation:

- Prodrug Design: Adjust substituents (e.g., ethylphenyl vs. carboxyphenyl) to modulate MTAP affinity .

Basic: How is the enzymatic activity of MTAP measured in the presence of this compound?

Answer:

- Substrate Conversion Assays: Monitor adenine release via UV-Vis at 260 nm .

- Kinetic Parameters: Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots.

- Inhibition Studies: Co-incubate with 5-FU to assess competitive vs. non-competitive inhibition .

Advanced: What computational methods predict the binding affinity of this compound to MTAP?

Answer:

- Docking Simulations: Glide-XP scoring in Schrödinger Suite evaluates hydrophobic enclosure and hydrogen bonding (e.g., with MTAP residues Arg103 and Asp220) .

- MD Simulations: 100-ns trajectories assess stability of sulfur-adenosine interactions in MTAP’s active site .

Validation:

Basic: What safety protocols are mandated for handling this compound in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.